molecular formula C11H12O3S2 B562104 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid CAS No. 887354-92-9

3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid

Cat. No.: B562104
CAS No.: 887354-92-9
M. Wt: 256.3 g/mol
InChI Key: OTIPMZYJCDQQTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid typically involves the reaction of ethyl chloroformate with thiourea to form ethyl thiocarbamate. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using the same basic reaction steps as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid involves its interaction with specific molecular targets, leading to the inhibition of inflammatory pathways. The compound is believed to modulate the activity of enzymes and receptors involved in the inflammatory response, although detailed molecular pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Ethyl thiocarbamate: An intermediate in the synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.

    4-Aminophenylacetic acid: Another intermediate used in its synthesis

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a synthetic intermediate for anti-inflammatory agents sets it apart from other similar compounds .

Properties

CAS No.

887354-92-9

Molecular Formula

C11H12O3S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(3-ethoxycarbothioylsulfanylphenyl)acetic acid

InChI

InChI=1S/C11H12O3S2/c1-2-14-11(15)16-9-5-3-4-8(6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

OTIPMZYJCDQQTG-UHFFFAOYSA-N

SMILES

CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O

Canonical SMILES

CCOC(=S)SC1=CC=CC(=C1)CC(=O)O

Synonyms

3-[(Ethoxythioxomethyl)thio]benzeneacetic Acid; 

Origin of Product

United States

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